molecular formula C16H14N4OS B2529417 [3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone CAS No. 1775406-00-2

[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone

Cat. No.: B2529417
CAS No.: 1775406-00-2
M. Wt: 310.38
InChI Key: GEWIKYJCUFCSFW-UHFFFAOYSA-N
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Description

3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the triazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry

In industry, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The triazole ring can engage in hydrogen bonding and π-π interactions, which could be critical for its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone: Similar structure but with a furan ring instead of a thiophene ring.

    3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone lies in the combination of the triazole, azetidine, and thiophene rings. This combination imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. The presence of the thiophene ring, in particular, may enhance its potential for applications in materials science due to the conductive properties of thiophene derivatives.

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWIKYJCUFCSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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